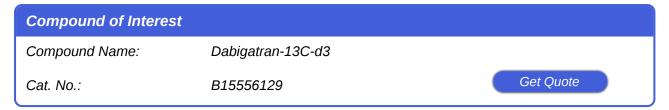


Application Notes and Protocols: Dabigatran-13C-d3 for Pediatric Pharmacokinetic Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of therapeutic agents for pediatric populations presents unique challenges, particularly in the realm of pharmacokinetics (PK). Ethical and practical limitations on blood sampling in children necessitate innovative approaches to drug development. The use of stable isotope-labeled compounds, such as **Dabigatran-13C-d3**, in conjunction with highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a powerful tool for conducting pharmacokinetic studies in children with minimal risk. This application note provides a detailed overview and protocols for the use of **Dabigatran-13C-d3** in pediatric pharmacokinetic research, including microdosing study designs.

Dabigatran etexilate, a direct thrombin inhibitor, is an anticoagulant used for the treatment and prevention of venous thromboembolism (VTE) in pediatric patients.[1][2] Understanding its pharmacokinetic profile across different pediatric age groups is crucial for appropriate dose adjustments and ensuring safety and efficacy. Stable isotope-labeled dabigatran allows for the precise differentiation between the administered tracer dose and any pre-existing therapeutic dose of the unlabeled drug, a technique particularly valuable in studies where patients may already be on treatment.

Metabolic Pathway of Dabigatran Etexilate



Dabigatran etexilate is a prodrug that is rapidly converted to its active form, dabigatran. This conversion is a two-step process initiated by esterases in the intestine and liver.[3] Dabigatran itself is not metabolized by the cytochrome P450 enzyme system, which reduces the potential for drug-drug interactions.[4] The primary metabolic pathway for dabigatran is glucuronidation, forming pharmacologically active acylglucuronides.[1] Elimination of dabigatran and its metabolites occurs predominantly via the kidneys.[5]



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Metabolic pathway of Dabigatran Etexilate.

Pediatric Pharmacokinetic Data

Pharmacokinetic parameters of dabigatran in pediatric populations show variability depending on age. Generally, younger children require higher bodyweight-based doses to achieve similar exposures to adults, which is likely due to an inverse correlation between age and bodyweight-normalized clearance of the drug.[6]

Table 1: Dabigatran Pharmacokinetic Parameters in Pediatric Patients vs. Adults

Parameter	Pediatric Patients (age- and weight-adjusted dosing)	Adults	
Trough Concentration (ng/mL)	97.9 (geometric mean)[7]	Varies by indication and dose	
Half-life (hours)	~12-17 hours (similar to adults) [4]	12-17 hours[4]	
Elimination	Primarily renal[5]	Primarily renal (approx. 80%) [4]	



Table 2: Dabigatran Plasma Concentrations and Clotting Times in Pediatric Studies

Age Group	Dabigatran Trough Concentration (ng/mL) - Median (IQR)	aPTT (seconds) - Median (IQR)	dTT (seconds) - Median (IQR)	ECT (seconds) - Median (IQR)
< 2 years	85.5 (57.1 - 120.0)	41.0 (35.0 - 50.0)	68.9 (53.8 - 91.5)	69.0 (52.0 - 98.0)
2 to < 12 years	62.8 (43.0 - 96.8)	38.0 (34.0 - 45.0)	60.2 (49.8 - 77.8)	64.0 (51.0 - 87.0)
12 to < 18 years	55.4 (36.9 - 80.5)	36.0 (32.0 - 40.0)	55.3 (47.0 - 66.2)	59.0 (49.0 - 74.0)
Data adapted from a combined analysis of three pediatric clinical trials.[8]				

Experimental Protocols Pediatric Microdosing Study Protocol with Dabigatran13C-d3

A microdosing study can provide valuable pharmacokinetic data with minimal risk to the pediatric participant. A "microdose" is defined as less than 1/100th of the therapeutic dose, or a maximum of 100 μ g.[9]

Objective: To determine the single-dose pharmacokinetics of dabigatran in a specific pediatric population using a microdose of **Dabigatran-13C-d3**.

Study Design: Open-label, single-center, pharmacokinetic study.

Inclusion Criteria:

• Male or female subjects within the target age range (e.g., 2 to <12 years).



- Written informed consent from parent(s) or legal guardian(s) and assent from the child, if appropriate.
- Willingness and ability to comply with study procedures.

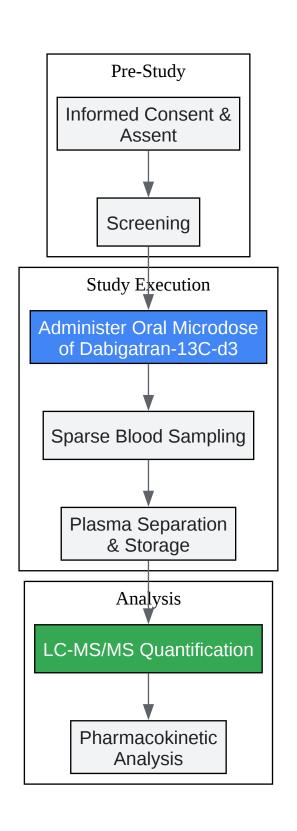
Exclusion Criteria:

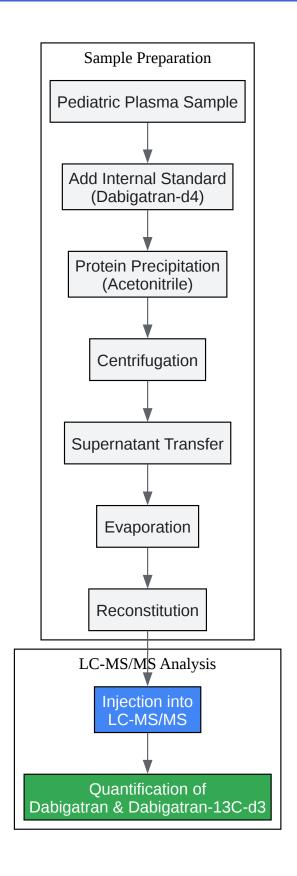
- Known hypersensitivity to dabigatran or its components.
- Clinically significant illness or medical condition that could interfere with the study.
- Use of any investigational drug within 30 days prior to the study.

Study Procedure:

- Informed Consent: Obtain written informed consent and assent.
- Screening: Perform a physical examination and review medical history.
- Dosing: Administer a single oral microdose of Dabigatran-13C-d3 (e.g., 100 μg) in an appropriate pediatric-friendly formulation.
- Blood Sampling: Collect sparse blood samples (e.g., 1 mL per sample) at pre-defined time points (e.g., pre-dose, 1, 2, 4, 8, and 24 hours post-dose). The exact timing and number of samples should be optimized based on prior knowledge of dabigatran's pharmacokinetics and the specific study objectives.
- Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
- Bioanalysis: Quantify the concentrations of Dabigatran-13C-d3 and unlabeled dabigatran (if applicable) in plasma samples using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental or population PK modeling approaches.







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